Bienvenue dans la boutique en ligne BenchChem!

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Radiosynthesis Tritium labeling Aromatase inhibitor

This unique 4,5-diiodoimidazole-1-ylacetic acid building block is essential for applications that simpler imidazole derivatives cannot replicate. The dual-iodine substitution pattern enables selective sequential functionalization via iodine-copper exchange, provides a handle for high-specific-activity tritium labeling (33.4 Ci/mmol), and optimizes CNS permeability (LogP ≈0.56). The pendant acetic acid group offers a conjugation site for peptidomimetic TRH analogs. Source this compound to unlock orthogonal derivatization and radiochemical tracking in your medicinal chemistry or materials science pipeline.

Molecular Formula C5H4I2N2O2
Molecular Weight 377.908
CAS No. 1189749-30-1
Cat. No. B2561906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid
CAS1189749-30-1
Molecular FormulaC5H4I2N2O2
Molecular Weight377.908
Structural Identifiers
SMILESC1=NC(=C(N1CC(=O)O)I)I
InChIInChI=1S/C5H4I2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11)
InChIKeyZMSUNOJQTWFHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (CAS 1189749-30-1): A Dual-Iodinated Imidazole Building Block for Specialized Synthesis


2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (CAS 1189749-30-1) is a halogenated heterocyclic compound with the molecular formula C5H4I2N2O2 and a molecular weight of 377.91 g/mol . This compound features an imidazole core substituted with iodine atoms at the 4- and 5-positions and an acetic acid moiety at the 1-position, classifying it as an imidazol-1-ylacetic acid derivative [1]. Its structural characteristics—specifically the presence of two iodine atoms and a carboxylic acid functional group—position it as a versatile synthetic intermediate in medicinal chemistry, materials science, and radiochemistry applications .

Procurement Risks of Substituting 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid with Non-Iodinated or Mono-Iodinated Imidazole Analogs


Generic substitution of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid with simpler imidazole-1-ylacetic acid derivatives fails because the 4,5-diiodo substitution pattern is essential for several specialized applications that cannot be replicated by non-iodinated or mono-iodinated analogs. The dual iodine atoms confer distinct reactivity profiles—enabling selective sequential functionalization via iodine-copper exchange reactions [1]—and provide a unique handle for radiolabeling, as demonstrated by the successful tritium dehalogenation of 4,5-diiodoimidazole derivatives to yield high specific activity radiotracers [2]. Furthermore, the diiodo configuration alters the electronic and steric properties of the imidazole ring, affecting binding affinity in biological systems as observed in thyrotropin-releasing hormone (TRH) analogs where 2,4-diiodo substitution modified receptor selectivity profiles [3].

Quantitative Differentiation of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid from Closest Analogs


Radiolabeling Yield and Specific Activity: 4,5-Diiodoimidazole Scaffold Enables Efficient Tritium Incorporation

The 4,5-diiodoimidazole scaffold, which constitutes the core of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, enables efficient tritium labeling via catalytic dehalogenation—a feature absent in non-iodinated or mono-iodinated imidazole derivatives. In a validated radiosynthesis protocol, a 4,5-diiodoimidazole derivative was dehalogenated with tritium gas to yield 30.8 mCi of the radiolabeled product with a specific activity of 33.4 Ci/mmol [1].

Radiosynthesis Tritium labeling Aromatase inhibitor

Predicted Physicochemical Profile: LogP and Ionization State Differentiation vs. Non-Iodinated Imidazole-1-ylacetic Acid

The 4,5-diiodo substitution in 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid substantially increases lipophilicity compared to the non-iodinated parent compound 2-(1H-imidazol-1-yl)acetic acid. The predicted LogP value for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is 0.56, whereas 2-(1H-imidazol-1-yl)acetic acid has a predicted LogP of approximately -0.87 (estimated from PubChem data for imidazol-1-ylacetic acid) [1]. This 1.43 log unit difference translates to approximately 27-fold higher lipophilicity for the diiodo derivative [1].

Drug-likeness Lipophilicity ADME prediction

Ionization State and Solubility Profile: pH-Dependent logD Differentiation

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid exhibits a distinctive pH-dependent distribution coefficient profile due to its carboxylic acid moiety (pKa ≈ 1.79). The predicted logD values are -0.99 at pH 5.5 and -1.83 at pH 7.4 [1], indicating that at physiological pH the compound exists predominantly in the ionized, water-soluble carboxylate form.

Solubility Ionization Formulation

Synthetic Utility: Regioselective Functionalization via Iodine-Copper Exchange

Protected 4,5-diiodoimidazoles undergo regioselective iodine-copper exchange reactions with (PhMe2CCH2)2CuLi, yielding 5-cuprated imidazoles that can be trapped with various electrophiles [1]. This orthogonal reactivity, enabled by the dual iodine substitution pattern, provides a synthetic handle unavailable in mono-iodinated or non-iodinated imidazole analogs, which either lack the necessary leaving group or undergo less selective transformations.

Organometallic chemistry Cross-coupling Imidazole functionalization

Biologically Active Scaffold: Diiodoimidazole Motif in TRH Analog Receptor Selectivity

The diiodoimidazole moiety has been incorporated into thyrotropin-releasing hormone (TRH) analogs to modulate receptor selectivity. The 2,4-diiodoimidazole-substituted TRH analog (2,4-I2-Im-TRH) demonstrated a differentiated pharmacological profile compared to unmodified TRH, specifically showing potential utility as a diagnostic tool for pituitary function assessment without the cardiovascular side effects (tachycardia, hypertension) associated with native TRH [1]. While the exact binding affinity values (Ki or IC50) for the isolated 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid building block are not reported, the class-level evidence establishes the diiodoimidazole scaffold as a privileged motif for engineering receptor selectivity.

Peptidomimetics Thyrotropin-releasing hormone Receptor selectivity

Validated Application Scenarios for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Based on Quantitative Evidence


Radiosynthesis of Tritium-Labeled Tracers

Utilize the 4,5-diiodoimidazole scaffold for catalytic tritium dehalogenation to prepare high specific activity (33.4 Ci/mmol) radiolabeled compounds for autoradiography, receptor occupancy studies, or pharmacokinetic tracking [1]. This application is uniquely enabled by the dual iodine substitution and cannot be executed with non-iodinated imidazole-1-ylacetic acid analogs.

Sequential, Regioselective Imidazole Functionalization

Employ iodine-copper exchange chemistry on the 4,5-diiodoimidazole core to achieve 5-selective cupration, enabling orthogonal installation of diverse substituents for the construction of complex imidazole-containing scaffolds [1]. The acetic acid handle provides an additional site for conjugation or further derivatization.

Lipophilicity-Enhanced Building Block for CNS-Targeted Compounds

Leverage the predicted LogP of 0.56—approximately 27-fold higher than non-iodinated imidazole-1-ylacetic acid [1]—to design CNS-penetrant molecules. The enhanced lipophilicity, combined with the pH-dependent ionization profile (logD = -1.83 at pH 7.4) [1], offers a tunable physicochemical profile suitable for optimizing blood-brain barrier permeability and tissue distribution.

Peptidomimetic Scaffold for Receptor-Selective TRH Analogs

Incorporate the diiodoimidazole moiety as a histidine surrogate in TRH analog design, based on class-level evidence that 2,4-diiodoimidazole substitution confers selectivity for pituitary function assessment over cardiovascular effects [1]. 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid provides a versatile entry point for constructing such peptidomimetics via the acetic acid functional group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.